molecular formula C13H17IO4 B1518430 Ethyl 3,5-diethoxy-4-iodobenzoate

Ethyl 3,5-diethoxy-4-iodobenzoate

Cat. No.: B1518430
M. Wt: 364.18 g/mol
InChI Key: PFOAQLLKKIZEDC-UHFFFAOYSA-N
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Description

Ethyl 3,5-diethoxy-4-iodobenzoate is a substituted benzoate ester characterized by ethoxy groups at the 3- and 5-positions and an iodine atom at the 4-position of the aromatic ring. The iodine substituent enhances electrophilic reactivity, while the ethoxy groups contribute to solubility in polar organic solvents and influence steric and electronic properties .

Properties

Molecular Formula

C13H17IO4

Molecular Weight

364.18 g/mol

IUPAC Name

ethyl 3,5-diethoxy-4-iodobenzoate

InChI

InChI=1S/C13H17IO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3

InChI Key

PFOAQLLKKIZEDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1I)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethyl Benzoate Derivatives

Ethyl benzoate derivatives differ primarily in the type, position, and number of substituents on the aromatic ring. Below is a comparative analysis of Ethyl 3,5-diethoxy-4-iodobenzoate and its analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Functional Groups Molecular Formula (if available) Notable Properties
This compound 3,5-diethoxy; 4-iodo Iodo, ethoxy, ester Not explicitly stated in sources High electrophilicity at C-I
Ethyl 4-(allyloxy)-3,5-diiodobenzoate 4-allyloxy; 3,5-diiodo Diiodo, allyloxy, ester C₁₂H₁₂I₂O₃ Higher molecular weight; potential for cross-coupling reactions
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) 4-phenethylamino; pyridazin-3-yl Amino, pyridazine, ester Not provided Enhanced π-π interactions; potential bioactivity
Compound 5 () Imidazolo-isoxazoline complex Imidazole, isoxazoline, ester C₂₉H₂₁N₃O₆SCl₂ Crystalline solid (m.p. 138°C); 74% yield
Key Observations:
  • Iodine vs. Other Halogens : this compound contains a single iodine atom, whereas Ethyl 4-(allyloxy)-3,5-diiodobenzoate (CAS 91446-76-3) has two iodine atoms at the 3- and 5-positions. The diiodo analogue likely exhibits greater steric hindrance and higher molecular weight, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Ethoxy vs. Allyloxy Groups : The ethoxy groups in the target compound confer electron-donating effects, stabilizing the aromatic ring, while the allyloxy group in the diiodo analogue introduces unsaturation, enabling participation in Diels-Alder or radical reactions .
  • Bioactive Analogues : Compounds like I-6230 and I-6273 () incorporate heterocyclic moieties (pyridazine, isoxazole) that enhance binding to biological targets, a feature absent in the simpler ethoxy-iodo derivative .
  • Synthetic Utility : Compound 5 (), though structurally distinct, demonstrates the role of crystallization in isolating benzoate derivatives with complex heterocyclic appendages, achieving a 74% yield and defined melting point .

Physicochemical Properties

  • Solubility: this compound is expected to exhibit moderate solubility in ethanol and dichloromethane due to its ethoxy groups, contrasting with the diiodo analogue (CAS 91446-76-3), which may have lower solubility in polar solvents due to increased hydrophobicity .

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